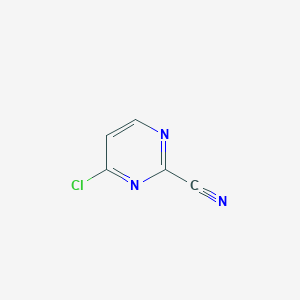

4-Chloropyrimidine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKONCVZBQYODEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671669 | |

| Record name | 4-Chloropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-48-9 | |

| Record name | 4-Chloropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloropyrimidine-2-carbonitrile from Uracil

Abstract: 4-Chloropyrimidine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its dual reactive sites that allow for sequential and regioselective functionalization. This guide provides an in-depth, technically-focused narrative on a robust synthetic pathway commencing from the readily available and economic starting material, uracil. We will dissect a field-proven, multi-step strategy that navigates the inherent regioselectivity challenges of the pyrimidine core. The primary route detailed involves the initial chlorination of uracil to 2,4-dichloropyrimidine, followed by a strategic sequence involving the introduction and activation of a sulfone leaving group to achieve the desired C2-cyanation. This whitepaper explains the causal chemistry behind each transformation, provides detailed experimental protocols, and discusses modern catalytic approaches that are shaping the future of pyrimidine synthesis.

Introduction: The Strategic Value of the Pyrimidine Core

Pyrimidine scaffolds are ubiquitous in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil itself. This prevalence has made them a cornerstone in pharmaceutical research, with countless approved drugs featuring this N-heterocyclic core. The compound this compound, in particular, serves as a versatile intermediate.[1][2] The distinct electronic environments of the C4-chloro and C2-nitrile groups allow for orthogonal chemical transformations, such as nucleophilic aromatic substitution (SNAr) at the C4 position and manipulations of the nitrile group. This enables the rapid construction of diverse chemical libraries, a critical process in the discovery of novel therapeutic agents.

This guide provides a comprehensive roadmap for the synthesis of this key intermediate, designed for researchers and process chemists who require not just a protocol, but a foundational understanding of the synthetic strategy.

Overall Synthetic Strategy

The direct conversion of uracil to this compound is complicated by significant regioselectivity challenges. A direct cyanation of the key intermediate, 2,4-dichloropyrimidine, overwhelmingly favors substitution at the more reactive C4 position.[3][4][5] Therefore, a more strategic and reliable pathway is required. The most effective approach involves three primary stages, transforming uracil into the target molecule by navigating this challenge through an indirect route.

Caption: Overall 3-Stage Synthetic Pathway.

Stage 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

The journey begins with the conversion of the non-aromatic, tautomeric keto form of uracil into the aromatic 2,4-dichloropyrimidine. This is a foundational step in pyrimidine chemistry.

Mechanistic Overview

This transformation is achieved using a potent chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃). The reaction proceeds via the conversion of the amide-like hydroxyl groups of uracil into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions, coupled with aromatization of the ring, drives the reaction to completion. In some protocols, tertiary amines or their salts are used as catalysts to facilitate the reaction.[6][7]

Detailed Experimental Protocol

The following protocol is a well-established method for the chlorination of uracil.

Workflow Diagram: Uracil Chlorination

Caption: Experimental workflow for the synthesis of 2,4-Dichloropyrimidine.

Step-by-Step Procedure:

-

Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add uracil (1.0 eq). In a fume hood, add phosphorus oxychloride (POCl₃, approx. 4.0 eq) to the flask.

-

Reaction: Heat the stirred solution to reflux (oil bath temperature of approximately 110-115°C). Maintain the reflux with vigorous stirring for 3.5 hours.[8] The solution will become a dark, oily liquid.

-

Work-up: After cooling the reaction to room temperature, remove the residual POCl₃ under reduced pressure (vacuum distillation).

-

Isolation: Very carefully and slowly, pour the remaining oil onto a beaker of crushed ice with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3x volumes). Combine the organic extracts.

-

Purification: Wash the combined organic layer with a dilute sodium carbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization from ethanol.

Data and Characterization

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Colorless to pale yellow solid/oil |

| Melting Point | 60-61 °C |

| ¹H NMR (CDCl₃) | δ 8.45 (d, 1H), 7.30 (d, 1H) ppm |

| ¹³C NMR (CDCl₃) | δ 162.1, 158.9, 153.8, 118.2 ppm |

Stage 2: Regioselective C2-Cyanation via Sulfone Displacement

This stage addresses the central challenge of the synthesis: introducing a cyano group at the C2 position while retaining the chlorine at C4. As direct cyanation is unselective, an indirect route using a sulfone intermediate is employed. This strategy relies on first installing a thioether at C2, which is then oxidized to a highly effective sulfone leaving group, facilitating regioselective cyanide displacement.[9][10]

Mechanistic Overview

-

Thioether Formation: 2,4-Dichloropyrimidine is reacted with sodium thiomethoxide (NaSMe). Under controlled conditions (e.g., low temperature), the softer nucleophile (thiophenolate) can exhibit a preference for the C2 position, although selectivity can be an issue. However, the subsequent steps make this initial selectivity less critical as the C2 position is ultimately targeted.

-

Oxidation: The resulting 2-(methylthio)-4-chloropyrimidine is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA). This converts the thioether into a methylsulfonyl group (-SO₂Me).

-

Cyanide Displacement: The methylsulfonyl group is an excellent leaving group for SNAr reactions. Its strong electron-withdrawing nature activates the C2 position, allowing for efficient and highly regioselective displacement by a cyanide salt (e.g., KCN or NaCN) to yield the final product.

Workflow Diagram: C2-Cyanation via Sulfone Intermediate

Caption: Experimental workflow for the three-step C2-cyanation sequence.

Detailed Experimental Protocol

(Based on procedures for analogous systems[9][10][11])

Step 2a: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in methanol (MeOH).

-

At room temperature (ca. 20°C), add a solution of sodium thiomethoxide (NaSMe, ~1.1 eq) in MeOH portion-wise.

-

Stir the mixture at this temperature until the starting material is consumed (monitor by TLC, typically 2 hours).

-

Perform an aqueous work-up (e.g., add saturated NaHCO₃) and extract the product with an organic solvent like diethyl ether. Dry and evaporate the solvent to obtain 4-chloro-2-(methylthio)pyrimidine.

Step 2b: Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine

-

Dissolve the 4-chloro-2-(methylthio)pyrimidine (1.0 eq) from the previous step in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in one portion.

-

Stir the mixture, allowing it to warm to room temperature, until TLC indicates complete conversion of the starting material.

-

Work-up by washing with sodium bicarbonate solution and brine. Dry the organic layer and evaporate the solvent to yield the sulfone intermediate.

Step 2c: Synthesis of this compound

-

Dissolve the 4-chloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in acetonitrile (MeCN).

-

Add potassium cyanide (KCN, ~1.5-3.0 eq) to the stirred mixture. The addition of a crown ether (e.g., 18-crown-6, 0.1 eq) can facilitate the reaction.

-

Stir the mixture at room temperature until the sulfone is consumed (monitor by TLC, may take several hours).

-

Perform an aqueous work-up and extract with an organic solvent. Dry, filter, and evaporate the solvent. The crude product can be purified by column chromatography (silica gel) to yield pure this compound.

Data and Characterization (Final Product)

| Parameter | Expected Value |

| Overall Yield | Moderate to good over 3 steps |

| Appearance | Pale yellow solid |

| Molecular Formula | C₅H₂ClN₃ |

| Key Analytical Data | Confirm structure with ¹H NMR, ¹³C NMR, and Mass Spectrometry |

Modern Approaches: Catalyst-Controlled C2 Selectivity

While the sulfone displacement route is effective, it is multi-stepped. Modern organometallic chemistry is actively addressing the challenge of C2-selective functionalization directly. Recent breakthroughs have shown that the conventional C4-selectivity of 2,4-dichloropyrimidine can be inverted through catalyst control.

Specifically, palladium-catalyzed cross-coupling reactions using very bulky N-heterocyclic carbene (NHC) ligands have uniquely enabled C2-selective C-S coupling (thiolation).[4][12] This atypical selectivity is attributed to unique mechanistic pathways that may not involve a typical oxidative addition.[12] While a fully developed and general protocol for C2-cyanation using this specific catalyst system is still an emerging area, it represents the frontier of pyrimidine chemistry. Researchers aiming for more direct routes should consider exploring palladium precatalysts supported by bulky NHC ligands in combination with modern cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).

Safety Considerations

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield.

-

Cyanide Salts (KCN, NaCN): Acutely toxic. Handle with extreme care in a fume hood. Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in a basic solution before disposal according to institutional guidelines.

-

m-CPBA: A strong oxidizing agent and potential explosive, especially when impure. Store in a refrigerator and handle with non-metal spatulas.

Conclusion

The synthesis of this compound from uracil is a strategically vital process for drug discovery. This guide has detailed a robust and reliable pathway that circumvents the inherent C4-reactivity of the dichloropyrimidine intermediate by employing a sulfone displacement strategy. By providing a deep understanding of the mechanism, detailed protocols, and a look towards modern catalytic solutions, this document equips researchers and scientists with the necessary knowledge to confidently produce this valuable molecular scaffold.

References

-

Neufeldt, S. et al. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society, Fall 2025 Meeting Presentation. [Link]

-

Jackson, O. D. et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript, NIH Public Access. [Link]

-

Kalogirou, A. S. & Koutentis, P. A. Synthesis of 2-Cyanopyrimidines. Molbank2019 , M1086. [Link]

-

Jackson, O. D. et al. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society2025 , 147(4), 3017-3022. [Link]

-

Jackson, O. D. et al. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

-

Cohen, D. T. & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters2015 , 17(2), 202-205. [Link]

-

2,4-Dichloropyrimidine. National Center for Biotechnology Information. [Link]

-

Cohen, D. T. & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

-

Kalogirou, A. S. & Koutentis, P. A. Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

-

Kalogirou, A. S. et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed. [Link]

- Process for the preparation of chloropyrimidines.

- Preparation process of 2-cyano pyrimidine.

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

-

Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl as ligand. ARKAT USA. [Link]

-

4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. UCHEM. [Link]

-

Applications of 4-Chloropyridine-2-carbonitrile in Pharmaceutical and Agrochemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Rao, S. V. et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of ChemTech Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.de [thieme-connect.de]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloropyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyrimidine that holds significant value as a foundational building block in synthetic and medicinal chemistry. The pyrimidine core is a ubiquitous scaffold in nature, most notably as a component of the nucleobases in DNA and RNA.[1] This inherent biological relevance has established pyrimidine derivatives as "privileged scaffolds" in drug discovery, with numerous FDA-approved drugs featuring this core structure.[1][2]

The strategic placement of a chloro substituent and a nitrile group on the pyrimidine ring of this particular molecule imparts a versatile reactivity profile. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the nitrile group at the 2-position offers a handle for a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid.[3] This dual functionality makes this compound a crucial intermediate for constructing complex molecular architectures with diverse pharmacological applications, from anticancer to antimicrobial agents.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and handling protocols, designed to empower researchers in leveraging its full synthetic potential.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent research and development.

-

Chemical Name: this compound[6]

-

Synonyms: 2-Cyano-4-chloropyrimidine, 4-Chloro-2-pyrimidinecarbonitrile[7][8]

-

CAS Number: 898044-48-9[6]

-

Molecular Formula: C₅H₂ClN₃[8]

Below is a diagram illustrating the molecular structure of this compound.

Caption: General analytical workflow for this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is an illustrative method adapted from techniques used for similar heterocyclic compounds and serves as a starting point for method development. [9]The principle relies on separating the analyte from impurities on a stationary phase with detection by UV absorbance.

1. Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (MeCN) and water.

-

Buffer (e.g., formic acid or sulfuric acid).

-

Sample of this compound.

-

Volumetric flasks and pipettes.

2. Step-by-Step Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase. For example, a mixture of acetonitrile and water (e.g., 45:55 v/v) with a small amount of acid (e.g., 0.05% H₂SO₄) to ensure good peak shape. [9]Filter and degas the mobile phase before use.

-

Standard Preparation: Accurately weigh a small amount of the reference standard and dissolve it in the mobile phase or a suitable solvent (like acetonitrile) to make a stock solution of known concentration (e.g., 1.0 mg/mL). Prepare working standards by serial dilution.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: As prepared in step 1.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 1-10 µL.

-

Detection Wavelength: UV at ~200-254 nm (scan for optimal wavelength).

-

Column Temperature: Ambient or controlled at 25 °C.

-

-

Data Acquisition and Analysis:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

Identify the peak for this compound based on its retention time compared to the standard.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [10][11] * Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear a lab coat or impervious clothing to prevent skin contact. [10] * Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary. [11]

-

-

Handling and Storage :

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Ensure adequate ventilation and use non-sparking tools. [10]Wash hands thoroughly after handling. [11] * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. [8][10]Recommended storage temperature may be 2-8°C for long-term stability. [12]

-

-

First-Aid Measures :

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [10] * In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, get medical advice. [10][13] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [11] * If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [10]

-

References

- This compound SDS, 898044-48-9 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/4-chloropyrimidine-2-carbonitrile-cas898044-48-9.html]

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p011.319/y2020/vii/11_319/11-319.pdf]

- 898044-48-9 this compound - Echemi. [URL: https://www.echemi.com/products/898044-48-9.html]

- 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- This compound | C5H2ClN3 | CID 45787493 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45787493]

- SAFETY DATA SHEET - Fisher Scientific (2-Chloropyrimidine-4-carboxylic acid). [URL: https://www.fishersci.com/sds?productName=AC436690010&productDescription=2-CHLOROPYRIMIDINE-4-CARBOXYLIC+ACID%2C+97%2B%25+1GR&countryCode=US&language=en]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/09935]

- 898044-48-9 | this compound - ChemScene. [URL: https://www.chemscene.com/products/4-Chloropyrimidine-2-carbonitrile-CS-0044783.html]

- This compound | 898044-48-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52187060.htm]

- SAFETY DATA SHEET - Fisher Scientific (Pyrimidine, 2-chloro-). [URL: https://www.fishersci.com/sds?productName=AC150790050&productDescription=2-CHLOROPYRIMIDINE+98%2B%25+5GR&countryCode=US&language=en]

- 2-Chloropyrimidine-4-Carbonitrile - Methylamine Supplier. [URL: https://www.finechems-holding.com/products/2-chloropyrimidine-4-carbonitrile.html]

- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2 - Autech Industry Co.,Limited. [URL: https://www.autechindustry.com/2-4-diamino-6-chloropyrimidine-cas-156-83-2_p229.html]

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-4%2C5%2C6-trichloropyrimidine-2-carbonitrile-Kalogirou-Stavrou/3d65b1d42a6771d9d5926c04f2d34e9e03d3c11e]

- This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd09607718]

- 2-Chloropyrimidine-4-carbonitrile | CAS#:75833-38-4 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/75833-38-4_1067571.html]

- This compound | 898044-48-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/apolloscientific/apoh57c994d2]

- 898044-48-9|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/898044-48-9.html]

- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide - Benchchem. [URL: https://www.benchchem.com/pdf/B1024_Spectroscopic_Analysis.pdf]

- 4-Pyridinecarbonitrile 98 100-48-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c95209]

- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column - SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-4-amino-2-chloropyridine-on-primesep-100-column.html]

- US5525724A - Process for the preparation of chloropyrimidines - Google Patents. [URL: https://patents.google.

- 13C NMR spectra of synthesized model compound 4f. - ResearchGate. [URL: https://www.researchgate.net/figure/13C-NMR-spectra-of-synthesized-model-compound-4f_fig4_330653556]

- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67432]

- This compound | 898044-48-9 - Benchchem. [URL: https://www.benchchem.com/product/b1371975]

- Expert Insights on 2-Chloropyrimidine-4-carbonitrile: Manufacturing and Supply - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/expert-insights-on-2-chloropyrimidine-4-carbonitrile-manufacturing-and-supply-76343539.html]

- Cas 898044-48-9,this compound | lookchem. [URL: https://www.lookchem.com/cas-898/898044-48-9.html]

- CSIR-NEIST, Jorh

- Recent Advances in Pyrimidine-Based Drugs - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6299]

- Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4855011/]

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9578619/]

- Chloropyrimidines as a new class of antimicrobial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11836092/]

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948924/]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 898044-48-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H2ClN3 | CID 45787493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 898044-48-9 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 4-Chloropyrimidine-2-carbonitrile

An In-depth Technical Guide to the Starting Materials for 4-Chloropyrimidine-2-carbonitrile Synthesis

This compound stands as a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique electronic properties and trifunctional nature—bearing a reactive chlorine atom, a versatile nitrile group, and two nitrogen atoms within the pyrimidine core—make it an exceptionally valuable scaffold for constructing complex molecular architectures. Pyrimidine derivatives are integral components of numerous pharmaceuticals, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs[1][2][3]. The strategic placement of the chloro and cyano groups on this scaffold allows for sequential and regioselective functionalization, providing medicinal chemists with a reliable platform to explore chemical space and optimize drug candidates. This guide offers an in-depth analysis of the primary starting materials and synthetic routes for preparing this key intermediate, providing researchers with the foundational knowledge required for its efficient and logical synthesis.

Core Synthetic Strategies and Key Starting Materials

The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the choice of the initial starting material. The selection of a particular route often depends on factors such as the commercial availability and cost of precursors, the desired scale of the reaction, and the tolerance of other functional groups in a more complex synthetic sequence. We will explore the most prominent and field-proven methodologies.

The Thioether Oxidation and Cyanation Route: A Versatile and High-Yielding Approach

One of the most robust and frequently cited methods commences with thio-substituted pyrimidines, particularly 4,6-dichloro-2-(methylthio)pyrimidine. This starting material is attractive due to its accessibility, often prepared in high yield from inexpensive thiobarbituric acid[1][3]. This pathway leverages the facile conversion of a thioether into a superior leaving group, the sulfone, which is then displaced by a cyanide nucleophile.

Causality Behind the Experimental Choices: The core principle of this route is the activation of the C2 position. A thioether is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, oxidation to the corresponding methylsulfonyl group (-SO₂Me) dramatically increases its leaving group potential. The strong electron-withdrawing nature of the sulfone moiety activates the carbon atom for nucleophilic attack by the cyanide ion.

Synthetic Workflow:

A common pathway starting from 4,6-dichloro-2-(methylthio)pyrimidine involves an initial substitution of the chloro groups, followed by the critical oxidation and cyanation steps.

Caption: Workflow for the synthesis via thioether oxidation.

Detailed Experimental Protocol (Adapted from Kalogirou, A. S. et al.)[1][3]:

-

Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine. To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in methanol, a solution of sodium methoxide in methanol is added portionwise at room temperature[3]. The reaction is typically stirred for a few hours. The methoxy groups are introduced here to 'activate' the pyrimidine ring for subsequent electrophilic chlorination at the C5 position if needed, though for the target molecule, this is not the primary goal[3]. For the direct synthesis of the target, one might proceed without this step, but the literature often details this path for related structures[1][3].

-

Step 2: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. The product from Step 1 is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled in an ice bath. An oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is added in portions[1][3]. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The sulfone is a stable, often crystalline solid that can be purified by chromatography.

-

Step 3: Cyanation to 4,6-Dimethoxypyrimidine-2-carbonitrile. The sulfone is dissolved in an aprotic polar solvent like acetonitrile (MeCN). A cyanide source, typically potassium cyanide (KCN), is added, sometimes with a phase-transfer catalyst like 18-crown-6 to enhance the solubility and nucleophilicity of the cyanide ion[1]. The mixture is stirred at room temperature until the sulfone is consumed.

-

Step 4: Chlorination to yield the final product. If starting from a dihydroxy or dialkoxy precursor, the final step involves chlorination. The pyrimidine-2-carbonitrile intermediate is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), and heated to reflux[1]. This step converts the hydroxyl or alkoxy groups at the C4 and C6 positions to chloro groups. Subsequent selective manipulation would be required to achieve the mono-chloro product. A more direct route would start with 4-chloro-6-methoxy-2-(methylthio)pyrimidine[3].

The Sandmeyer Reaction Route: From Amino to Cyano

The Sandmeyer reaction is a classic and powerful method for converting an aromatic amino group into a wide variety of functionalities, including halides and nitriles, via a diazonium salt intermediate[4][5]. This approach is highly relevant for the synthesis of this compound, provided a suitable 2-amino-4-chloropyrimidine precursor is available.

Causality Behind the Experimental Choices: The transformation hinges on the generation of a highly reactive diazonium salt (-N₂⁺) from a primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group (releasing N₂ gas), and in the presence of a copper(I) cyanide catalyst, a radical-nucleophilic aromatic substitution occurs to install the cyano group[4][5][6].

Synthetic Workflow:

Caption: Workflow for the Sandmeyer synthesis route.

Detailed Experimental Protocol (Generalized from Sandmeyer Principles):

-

Step 1: Diazotization of 2-Amino-4-chloropyrimidine. 2-Amino-4-chloropyrimidine is dissolved or suspended in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid[7]. The mixture is cooled to between -15°C and 0°C using an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, ensuring the temperature remains low to prevent the premature decomposition of the diazonium salt[7]. The evolution of nitrogen oxides may be observed, necessitating the use of a well-ventilated fume hood[7].

-

Step 2: Cyanation. In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared. The cold diazonium salt solution from Step 1 is then slowly added to the cyanide mixture. The reaction is often characterized by the vigorous evolution of nitrogen gas. The mixture is typically allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The product is then extracted with an organic solvent, dried, and purified, usually by column chromatography or recrystallization.

Synthesis from Differentiated Dihalopyrimidines

A third strategic approach involves starting with a pyrimidine ring that is differentially halogenated, for instance, 2,4-dichloropyrimidine. The difference in reactivity between the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective substitution. Generally, the C4 position in pyrimidines is more susceptible to nucleophilic attack than the C2 position.

This allows for the selective introduction of an amino or other directing group at C4, followed by cyanation at C2. Alternatively, direct cyanation can be attempted, though controlling selectivity can be challenging. Palladium-catalyzed cyanation methods using zinc cyanide (Zn(CN)₂) or copper-catalyzed Rosenmund-von Braun reactions (using CuCN) are common for converting aryl halides to nitriles[8][9].

Comparative Analysis of Starting Materials and Routes

To assist researchers in selecting the optimal synthetic strategy, the following table summarizes the key aspects of the discussed routes.

| Parameter | Route 1: Thioether Oxidation | Route 2: Sandmeyer Reaction | Route 3: From Dihalopyrimidines |

| Primary Starting Material | 4,6-Dichloro-2-(methylthio)pyrimidine | 2-Amino-4-chloropyrimidine | 2,4-Dichloropyrimidine |

| Key Reagents | m-CPBA, KCN, POCl₃ | NaNO₂, HCl, CuCN | Zn(CN)₂, Pd catalyst OR CuCN |

| Number of Steps | 2-4 steps | 1-2 steps (from amine) | 1-2 steps |

| Advantages | High-yielding, reliable, versatile starting material[1][3]. | Direct conversion of a common functional group, well-established reaction[4][6]. | Potentially short route, uses common commercial materials. |

| Disadvantages/Challenges | Multi-step process, use of potent oxidizing agents. | Diazonium salts can be unstable/explosive; requires careful temperature control; potential for genotoxic impurities[7][10]. | Selectivity can be an issue; palladium catalysts can be expensive; stoichiometric copper reactions can be inefficient[8]. |

Conclusion

The synthesis of this compound is achievable through several well-documented chemical pathways. The choice of starting material is the most critical decision, dictating the subsequent synthetic steps, overall yield, and scalability of the process. The thioether oxidation route, starting from 4,6-dichloro-2-(methylthio)pyrimidine, offers a versatile and high-yielding, albeit multi-step, approach. In contrast, the Sandmeyer reaction provides a more direct conversion from a 2-aminopyrimidine precursor but requires stringent control over reaction conditions due to the instability of the diazonium intermediate. Each method presents a unique set of advantages and challenges, and the optimal choice will ultimately be guided by the specific objectives and constraints of the research or development program. This guide provides the necessary technical foundation for making an informed decision in the synthesis of this crucial pharmaceutical intermediate.

References

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. ChemicalBook.

- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv

- Synthesis of 2-Cyanopyrimidines. MDPI.

- Preparation process of 2-cyano pyrimidine - Google Patents.

- Sandmeyer reaction - Wikipedia. Wikipedia.

- Sandmeyer Reaction Mechanism. BYJU'S.

- 2-Chloropyrimidine - Organic Syntheses Procedure. Organic Syntheses.

- Identifying side products in the cyan

- Direct Regioselective C-H Cyan

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

Introduction: The Strategic Value of a Versatile Heterocycle

An In-Depth Technical Guide to 4-Chloropyrimidine-2-carbonitrile

The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] Its inherent biological significance and synthetic versatility have established it as a "privileged scaffold" in drug discovery, present in a multitude of approved therapeutic agents.[1][2] Within this vital class of heterocycles, this compound (CAS No. 898044-48-9) has emerged as a particularly valuable and reactive intermediate.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, synthesis, core reactivity, and applications, with a focus on the practical insights required for its effective use in the laboratory. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems grounded in chemical principles.

Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The data for this compound is summarized below. Proper storage is critical; the compound should be stored under an inert atmosphere at 2-8°C, sealed, and protected from moisture to prevent degradation.[3][4]

| Property | Value | Source(s) |

| CAS Number | 898044-48-9 | [3][5] |

| Molecular Formula | C₅H₂ClN₃ | [3][5] |

| Molecular Weight | 139.54 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Chloro-2-pyrimidinecarbonitrile, 2-Cyano-4-chloropyrimidine | [3][5] |

| Appearance | Liquid or pale yellow solid | [6][7] |

| Boiling Point | 292.0 ± 32.0 °C (at 760 Torr) | [8] |

| Density | 1.43 ± 0.1 g/cm³ | [8] |

| Flash Point | 130.4 ± 25.1 °C | [8] |

| SMILES | N#CC1=NC=CC(Cl)=N1 | [3][5] |

| InChI Key | AKONCVZBQYODEU-UHFFFAOYSA-N | [5] |

| Storage | 2-8°C, inert atmosphere, sealed, away from moisture | [3][4] |

Synthesis Methodology: A Plausible Approach

While multiple routes to substituted pyrimidines exist, a common strategy for a molecule like this compound involves the construction of a pyrimidine core followed by functional group interconversion. A plausible synthesis begins with a precursor like 2-amino-4-hydroxypyrimidine, which can be converted to the target molecule through diazotization/chlorination and cyanation, or by starting with a dichlorinated pyrimidine and selectively substituting one chlorine atom.

The following diagram outlines a generalized, high-level workflow for producing functionalized chloropyrimidines, illustrating the key transformations required.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol is a representative, field-proven method for a selective cyanation reaction.

Objective: To synthesize this compound via selective nucleophilic substitution of 2,4-dichloropyrimidine.

Materials:

-

2,4-Dichloropyrimidine

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF.

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the starting material and the quenching of the cyanide nucleophile. DMF is an excellent polar aprotic solvent that effectively dissolves both the substrate and the cyanide salt, facilitating the reaction.

-

-

Reagent Addition: Add sodium cyanide (1.0-1.2 eq) to the solution in one portion.

-

Causality: A slight excess of the cyanide source ensures complete conversion of the starting material. The C2 position of 2,4-dichloropyrimidine is generally more activated towards nucleophilic attack than the C4 position, allowing for selective substitution under controlled conditions.

-

-

Reaction Execution: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Temperature control is key to selectivity. Excessive heat could lead to the formation of the disubstituted dicyanopyrimidine byproduct. TLC monitoring is essential for determining the reaction endpoint, preventing over-reaction and degradation.

-

-

Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing cold water and EtOAc.

-

Causality: Quenching with water stops the reaction and dissolves the inorganic salts (excess NaCN and NaCl byproduct). EtOAc serves as the extraction solvent for the organic product. Extreme caution must be exercised as quenching an active cyanide reaction will produce toxic HCN gas. The work-up should be performed in a well-ventilated fume hood.

-

-

Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Causality: The water washes remove residual DMF and inorganic impurities. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

-

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Causality: Complete removal of water is necessary before solvent evaporation to prevent co-distillation or hydrolysis of the product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/EtOAc gradient.

-

Causality: Chromatography separates the desired monosubstituted product from unreacted starting material, the disubstituted byproduct, and other minor impurities, yielding the pure this compound.

-

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites: the electrophilic C4 carbon attached to the chlorine atom and the nitrile group at C2. The electron-withdrawing nature of the pyrimidine ring and the C2-nitrile group strongly activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr).

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction of this scaffold. The chlorine atom is an excellent leaving group and is readily displaced by a wide range of nucleophiles.[6] This reaction is the gateway to creating vast libraries of substituted pyrimidines for structure-activity relationship (SAR) studies.

-

Amination: Reaction with primary or secondary amines (R¹R²NH) yields 4-aminopyrimidine derivatives. These are crucial building blocks for kinase inhibitors and other targeted therapies.

-

Alkoxylation/Aryloxylation: Reaction with alcohols (R-OH) or phenols (Ar-OH) in the presence of a base (e.g., NaH, K₂CO₃) affords 4-alkoxy/aryloxy-pyrimidine ethers.

-

Thiolation: Reaction with thiols (R-SH) provides 4-thioether-pyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can participate in various cross-coupling reactions to form new carbon-carbon bonds, significantly increasing molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base is an effective method for synthesizing 4-aryl or 4-vinyl pyrimidines.[6] This is a foundational reaction for constructing biaryl structures common in pharmaceuticals.

Modification of the Nitrile Group

While the C4-Cl is the primary site of reactivity, the C2-nitrile group offers further opportunities for functionalization, typically after the C4 position has been modified.

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are actively explored in multiple research areas due to their potent biological activities.

-

Pharmaceuticals: It is a key intermediate in the synthesis of antiviral and anticancer agents.[6] The pyrimidine core is adept at forming hydrogen bonds with protein targets, making it a privileged structure for enzyme inhibitors.[2][9] Chlorinated pyrimidines have demonstrated significant potential as antibacterial and antifungal agents.[6][10]

-

Agrochemicals: The biological activity of pyrimidine derivatives extends to agriculture, where they are used to develop novel herbicides and pesticides.[6]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. All operations should be conducted inside a certified chemical fume hood by trained personnel.[8]

| Hazard Class | Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [5][8] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [5][8] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [5][8] |

| Skin Irritation | Causes skin irritation | H315 | [5][8] |

| Eye Irritation | Causes serious eye irritation | H319 | [5][8] |

| Target Organ Toxicity | May cause respiratory irritation | H335 | [5][8] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wear impervious clothing to prevent skin contact.[8]

-

Respiratory Protection: If engineering controls are insufficient or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8]

Handling & Storage:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[8]

-

Storage: Store locked up in a well-ventilated place.[8][11] Keep the container tightly closed in a dry and cool environment (recommended 2-8°C).[4][12]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[8]

-

In Case of Skin Contact: Immediately wash off with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

If Swallowed: Rinse mouth. Get medical help. Do not induce vomiting.[8]

References

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkat USA. Available from: [Link]

-

This compound | C5H2ClN3 | CID 45787493 - PubChem. Available from: [Link]

-

4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis - UCHEM. Available from: [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Available from: [Link]

-

China 2-Chloropyrimidine-4-carbonitrile Manufacturers Suppliers Factory - Free Sample. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. Available from: [Link]

-

Chloropyrimidines as a new class of antimicrobial agents - PubMed. Available from: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

Sources

- 1. This compound | 898044-48-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 898044-48-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C5H2ClN3 | CID 45787493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 898044-48-9 [smolecule.com]

- 7. myuchem.com [myuchem.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

reactivity of the chlorine atom in 4-Chloropyrimidine-2-carbonitrile

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloropyrimidine-2-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its value stems from the highly activated C4-chloro substituent, which is exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a diverse array of functional groups, enabling the construction of complex molecular architectures and libraries of potential therapeutic agents. This guide provides a comprehensive exploration of the chemical principles governing the reactivity of this chlorine atom, detailed experimental protocols for its substitution with various nucleophiles, and insights into the application of its derivatives in pharmaceutical research.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives are of immense interest for developing agents that can modulate biological pathways.[3][4]

This compound (1) has emerged as a particularly valuable intermediate. The molecule's reactivity is dominated by the C4-chloro group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide will dissect the factors contributing to this reactivity and provide practical methodologies for its exploitation in chemical synthesis.

The Electronic Landscape: Why the C4-Chlorine is Highly Labile

The high reactivity of the chlorine atom at the C4 position is not accidental; it is a direct consequence of the powerful electron-withdrawing effects exerted by the pyrimidine ring nitrogens and the C2-carbonitrile group. Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles.[5][6]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][7]

-

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

-

Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group.[7]

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of this compound, the negative charge of the intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and further stabilized by the inductive and mesomeric effects of the C2-nitrile group. This stabilization lowers the activation energy of the rate-determining step, facilitating the reaction. The C4 position is generally more reactive than the C2 position in such systems, an observation that can be explained by frontier molecular orbital theory, which shows a higher LUMO coefficient at C4 compared to C2.[9][10]

Reactions with N-Nucleophiles: Building Blocks for Bioactive Aminopyrimidines

The reaction of this compound with amine nucleophiles is one of the most widely used transformations in pyrimidine chemistry, providing access to a vast range of 4-aminopyrimidine derivatives.[11] These products are scaffolds for numerous kinase inhibitors and other therapeutic agents.[12][13]

Expert Insights: Experimental Design

The choice of reaction conditions is critical for a successful amination.

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are preferred as they effectively solvate the counter-ion of the base but do not strongly solvate the nucleophile, thereby enhancing its reactivity.[7] Alcohols like isopropanol or ethanol can also be used, sometimes with acid catalysis.[14]

-

Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are common choices. The base prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate, though highly activated substrates or strong nucleophiles may react at room temperature.[7][15]

Detailed Step-by-Step Protocol: General Amination

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent & Base Addition: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). Add a non-nucleophilic base such as DIPEA (2.0 eq).

-

Nucleophile Addition: Add the desired amine nucleophile (1.1-1.2 eq) to the mixture dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

-

Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

-

Aqueous Workup: Once complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove the DMF and inorganic salts.[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization to obtain the pure 4-aminopyrimidine-2-carbonitrile derivative.[7]

Data Presentation: Examples of Amination Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Morpholine | K₂CO₃ | DMF | 80 | 95 | [16] |

| Aniline | DIPEA | 2-Propanol | 80 | 92 | [14] |

| Indoline | NaOH | Ethanol | Room Temp | High | [15] |

| 4-Chloroaniline | Et₃N | None (Neat) | 100-110 | 78 | [13] |

Reactions with S- and O-Nucleophiles

While less common than amination, the displacement of the C4-chlorine with sulfur and oxygen nucleophiles is also a viable strategy for diversification.

S-Nucleophiles (Thiols)

Thiols and thiophenols are excellent nucleophiles and readily displace the C4-chlorine, often under basic conditions with reagents like sodium thiophenoxide.[17][18] These reactions are typically fast and high-yielding.

O-Nucleophiles (Alcohols & Phenols)

Alcohols and phenols are generally weaker nucleophiles than amines and require stronger basic conditions to proceed.[19] The corresponding alkoxide or phenoxide, generated by using a strong base like sodium hydride (NaH) or sodium methoxide, is the active nucleophile.[17] These reactions must be conducted under anhydrous conditions as water can compete as a nucleophile.

Detailed Step-by-Step Protocol: Reaction with Sodium Phenoxide

-

Setup: In a dry flask under an inert atmosphere, add this compound (1.0 eq) and phenol (1.1 eq).

-

Solvent and Base: Suspend the reactants in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

-

Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate.

-

Isolation and Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

Beyond traditional SNAr, the C4-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the formation of C-C bonds, connecting aryl or heteroaryl fragments to the pyrimidine core.[20] This method is exceptionally powerful for creating biaryl structures prevalent in many drug candidates.[21]

Expert Insights: Suzuki Coupling Considerations

-

Catalyst System: A typical catalyst system consists of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand, like P(t-Bu)₃ or Xantphos.[20][22] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or KF is required to activate the boronic acid for transmetalation.[20]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is often used.

Detailed Step-by-Step Protocol: Suzuki Coupling

-

Setup: In a reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a base like spray-dried KF (2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃/P(t-Bu)₃, 2-5 mol%).[20]

-

Solvent: Add anhydrous THF or a dioxane/water mixture as the solvent.

-

Reaction: Seal the vial and heat the mixture to 50-80 °C with vigorous stirring overnight.[20] Microwave irradiation can also be used to accelerate the reaction.[23]

-

Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Extraction: Partition the filtrate between ethyl acetate and water. Separate the layers.

-

Isolation and Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the 4-arylpyrimidine-2-carbonitrile.

Conclusion

This compound is a robust and versatile chemical intermediate whose reactivity is centered on the facile displacement of its C4-chloro substituent. The strong electron-withdrawing nature of the pyrimidine ring and the C2-nitrile group activates this position for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and employing the optimized protocols detailed in this guide, researchers in drug development and organic synthesis can effectively leverage this building block to construct novel and complex molecules with significant therapeutic potential.

References

-

Gagnon, D. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

-

Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

-

Gagnon, D. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available at: [Link]

-

Leadbeater, N. E. et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Stack Exchange. Available at: [Link]

-

El-Sharkawy, M. A. et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available at: [Link]

-

Ayati, A. et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

-

Budesinsky, Z. et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

-

Snégaroff, K. et al. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Insights on 2-Chloropyrimidine-4-carbonitrile: Manufacturing and Supply. Ningbo Inno Pharmchem. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

den Hertog, H. J. & Jouwersma, C. (2006). The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]

-

Wade, J. V. & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]

-

Gurram, V. et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]

-

Guram, A. et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]

-

Bellina, F. & Rossi, R. (2006). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available at: [Link]

-

ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Li, D. et al. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

-

National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. Available at: [Link]

-

YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]

-

Thieme. (n.d.). Examples of pyrimidine derivatives with applications in medicinal and materials science. Thieme Connect. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]

-

PubMed. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Available at: [Link]

-

University of Illinois. (n.d.). REACTIONS OF ALCOHOLS. University of Illinois. Available at: [Link]

-

Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. preprints.org [preprints.org]

- 15. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 16. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 19. csueastbay.edu [csueastbay.edu]

- 20. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

electrophilic and nucleophilic sites of 4-Chloropyrimidine-2-carbonitrile

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloropyrimidine-2-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic architecture, characterized by an electron-deficient pyrimidine core functionalized with two potent electron-withdrawing groups, imparts a distinct and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electrophilic and nucleophilic centers, grounded in fundamental principles of electronic effects and orbital interactions. We will dissect the causality behind its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and present validated experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases essential to life and a vast number of FDA-approved drugs.[1] The strategic introduction of halogen and cyano moieties onto this privileged scaffold, as seen in this compound, creates a highly versatile intermediate. The halogen serves as a proficient leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the nitrile group offers a gateway to a variety of functional transformations.[1][2] Understanding the intrinsic electronic properties that govern the reactivity of its specific atomic sites is paramount for designing efficient and regioselective synthetic strategies.

Molecular Architecture and Electronic Landscape

To comprehend the reactivity of this compound, we must first analyze its structure and the electronic contributions of its constituent parts. The molecule consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, a chlorine atom at C4, and a nitrile group at C2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 898044-48-9 | [3][4][5] |

| Molecular Formula | C₅H₂ClN₃ | [3][4] |

| Molecular Weight | 139.54 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CN=C(N=C1Cl)C#N | [3] |

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which exert a strong inductive (-I) and mesomeric (-M) effect. This effect is significantly amplified by the additional electron-withdrawing power of the chlorine atom at C4 (-I effect) and the nitrile group at C2 (-I and -M effects). The cumulative result is a severely electron-poor π-system, which dictates the molecule's primary modes of reaction.

Caption: Structure and IUPAC numbering of this compound.

Mapping Reactivity: Electrophilic and Nucleophilic Sites

The pronounced electron deficiency of the ring system establishes clear and predictable sites for chemical attack.

Electrophilic Hotspots: Targets for Nucleophiles

The carbon atoms of the pyrimidine ring are the primary electrophilic centers. The electron density is drawn away from them by the adjacent nitrogen atoms and the exocyclic withdrawing groups, creating partial positive charges (δ+).

-